2,6-Dioxopiperidine-4-carboxylic acid

Crystallography Solid-state chemistry MOF ligand design

Researchers requiring regiospecific 4-carboxylic acid glutarimide building blocks face supply inconsistency when 3-isomer contamination compromises MOF topology or epiderstatin analog activity. 2,6-Dioxopiperidine-4-carboxylic acid (CAS 6973-55-3) eliminates this variable. • Confirmed 4-position substitution for linear Zn-MOF coordination geometry (CP1 framework) and epiderstatin pharmacophore fidelity • Validated crystal structure (monoclinic C2, a=20.2528 Å, b=6.7254 Å, c=10.6748 Å) for solid-state characterization and co-crystal screening • Authenticated ¹H NMR, FTIR, and Raman spectra enabling chromatographic impurity profiling against the 3-isomer • White crystalline solid; LogP -0.5474, PSA 83.47 Ų; soluble in water and polar organic solvents

Molecular Formula C6H7NO4
Molecular Weight 157.12 g/mol
CAS No. 6973-55-3
Cat. No. B052468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dioxopiperidine-4-carboxylic acid
CAS6973-55-3
Synonyms2,6-Dioxoisonipecotic Acid;  2,6-Dioxopiperidine-4-carboxylic Acid;  NSC 40229
Molecular FormulaC6H7NO4
Molecular Weight157.12 g/mol
Structural Identifiers
SMILESC1C(CC(=O)NC1=O)C(=O)O
InChIInChI=1S/C6H7NO4/c8-4-1-3(6(10)11)2-5(9)7-4/h3H,1-2H2,(H,10,11)(H,7,8,9)
InChIKeyQQGLSDQDZJVJSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dioxopiperidine-4-carboxylic Acid: Physicochemical and Structural Baseline


2,6-Dioxopiperidine-4-carboxylic acid (CAS 6973-55-3), also known as 3-carboxylglutarimide, is a six-membered heterocyclic building block featuring a glutarimide (piperidine-2,6-dione) core with a carboxylic acid substituent at the 4-position. The compound has the molecular formula C₆H₇NO₄, a molecular weight of 157.12 g/mol, and is characterized as a white crystalline solid soluble in water and polar organic solvents . Key calculated physicochemical parameters include a LogP of -0.5474, a polar surface area (PSA) of 83.47 Ų, a density of 1.458 g/cm³, and a boiling point of 465.5 °C at 760 mmHg [1]. The 2,6-dioxopiperidine scaffold is a privileged pharmacophore present in numerous clinically approved immunomodulatory drugs (e.g., thalidomide, lenalidomide, pomalidomide), and the 4-carboxylic acid derivative serves as a versatile intermediate for amide/ester conjugation, metal-organic framework (MOF) ligand construction, and structure-activity relationship (SAR) exploration of glutarimide-based bioactive molecules [2].

Why Regioisomeric Position Determines Reactivity and Biological Function


The 2,6-dioxopiperidine carboxylic acid scaffold exists as two principal regioisomers—the 3-carboxylic acid and the 4-carboxylic acid derivatives—that are structurally distinct and cannot be considered functionally interchangeable. The position of the carboxylic acid group relative to the glutarimide ring nitrogen fundamentally alters both chemical reactivity and biological recognition. The 3-carboxylic acid isomer positions the carboxyl group adjacent to the imide nitrogen, enabling intramolecular hydrogen bonding that influences acidity and nucleophilicity during derivatization . In contrast, the 4-carboxylic acid isomer (the subject of this guide) places the carboxyl group at the ring apex, affording a distinct spatial orientation that is critical for constructing linear coordination geometries in metal-organic frameworks and for accessing epiderstatin-like pharmacophores where the 4-position substitution is essential for target binding [1][2]. Furthermore, the 4-carboxylic acid derivative exhibits different solubility profiles and crystal packing behavior compared to the 3-isomer, as evidenced by distinct unit cell parameters and hydrogen-bonding networks determined via single-crystal X-ray diffraction [3]. Generic substitution with an incorrect regioisomer therefore introduces uncontrolled variables in synthetic reproducibility, SAR interpretation, and material performance, necessitating procurement based on precise structural specification.

Evidence Differentiating 2,6-Dioxopiperidine-4-carboxylic Acid from Structural Analogs


Crystal Packing and Solid-State Differentiation from 3-Carboxylic Acid Isomer

The crystal structure of 2,6-dioxopiperidine-4-carboxylic acid has been solved and refined to R₁ = 0.053 using 2043 observed reflections, revealing a monoclinic C2 space group with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. The molecule adopts a nearly planar conformation (torsion angle -179(2)° for C(4)-C(7)-C(8)-C(9)) and packs via van der Waals forces with a nearest intermolecular O(3)···C(4) distance of 3.647 Å [1]. In contrast, the 3-carboxylic acid regioisomer exhibits distinct hydrogen-bonding motifs and crystal packing due to the proximity of the carboxyl group to the imide NH, which alters solid-state organization and consequently influences dissolution kinetics and formulation behavior [2]. This crystallographic distinction provides a quantifiable basis for selecting the correct regioisomer in applications requiring defined solid-state properties, such as MOF synthesis and co-crystal engineering.

Crystallography Solid-state chemistry MOF ligand design

Linear Coordination Geometry in Zn-Bipyridine MOF Architectures

2,6-Dioxopiperidine-4-carboxylic acid (H₃L) has been successfully employed as an organic ligand to synthesize a novel metal-organic framework, [Zn(L)(bipy)]·H₂O (CP1), characterized by single-crystal X-ray diffraction [1]. The 4-carboxylic acid positioning enables a linear coordination geometry with Zn(II) ions and 4,4'-bipyridine (bipy) co-ligands, forming a biocompatible porous framework. This MOF demonstrated enhanced stability of encapsulated natural plant extracts in an ulcerative colitis model, protecting the payload from premature degradation and facilitating targeted release at inflammation sites [1]. In contrast, the 3-carboxylic acid regioisomer would be expected to adopt an angular coordination mode due to the altered carboxylate vector relative to the piperidine ring, potentially yielding different pore architectures and reduced drug-loading capacity [2]. The quantifiable structural outcome—a well-defined crystalline MOF with validated drug delivery function—is directly attributable to the 4-carboxylic acid substitution pattern.

Metal-Organic Frameworks Coordination chemistry Drug delivery systems

Synthetic Utility in Epiderstatin Thiazoline Cell Cycle Inhibitors

2,6-Dioxopiperidine-4-carboxylic acid has been explicitly utilized as a reagent in the synthesis of thiazoline analogs of epiderstatin, which act as inhibitors of the tsFT-210 cell cycle [1][2]. Epiderstatin is a natural product containing a 4-substituted piperidine-2,6-dione moiety, and the 4-carboxylic acid derivative provides a direct synthetic entry point for constructing this pharmacophore [3]. In comparison, 4-(hydroxymethyl)-2,6-piperidinedione (CAS 171522-80-8) has also been employed for the same purpose, but the carboxylic acid offers distinct advantages in terms of activation for amide coupling and orthogonal protection strategies [1]. While no direct quantitative potency data comparing the 4-carboxylic acid-derived analogs to 3-substituted analogs are available, the established SAR of epiderstatin indicates that substitution at the 4-position is essential for biological activity, underscoring the procurement relevance of the correct regioisomer [3].

Medicinal chemistry Cell cycle inhibitors Natural product analogs

Spectroscopic Fingerprint and Physicochemical Differentiation

The 4-carboxylic acid regioisomer (CAS 6973-55-3) possesses calculated physicochemical parameters that distinguish it from the 3-carboxylic acid isomer. Specifically, the LogP of the 4-isomer is -0.5474, with a polar surface area (PSA) of 83.47 Ų [1]. While the 3-isomer shares the same molecular formula, its LogP and PSA values differ slightly due to intramolecular hydrogen bonding between the adjacent carboxyl and imide groups, which reduces solvent-accessible polar surface area . This difference, though modest, can influence chromatographic retention times and membrane permeability predictions. Furthermore, the 4-isomer has a well-defined spectroscopic fingerprint including ¹H NMR, FTIR, and Raman spectra available in spectral databases, facilitating unambiguous identification and quality control [2]. Procurement of the correct regioisomer ensures that analytical methods and computational models developed for one series are not misapplied to the other.

Analytical chemistry Quality control Regioisomer identification

Optimal Application Scenarios for 2,6-Dioxopiperidine-4-carboxylic Acid


MOF Synthesis for Targeted Drug Delivery

2,6-Dioxopiperidine-4-carboxylic acid serves as a critical organic ligand for constructing biocompatible Zn(II)-based MOFs with linear coordination geometries. The compound's 4-carboxylic acid group, when combined with 4,4'-bipyridine, yields the porous framework [Zn(L)(bipy)]·H₂O (CP1), which has demonstrated enhanced stability of encapsulated natural products and targeted release in ulcerative colitis models [1]. Researchers in materials science and drug delivery should select this specific regioisomer to reproduce the reported MOF topology and functional performance.

Medicinal Chemistry of Epiderstatin-Derived Cell Cycle Inhibitors

This compound is an established reagent for constructing thiazoline analogs of epiderstatin, a natural product that inhibits tsFT-210 cell cycle progression [2]. The 4-carboxylic acid provides a direct handle for amide coupling, enabling efficient diversification of the epiderstatin pharmacophore. Procurement of the 4-carboxylic acid is essential for maintaining structural fidelity to the natural product's substitution pattern, as 3-substituted analogs are not expected to exhibit comparable biological activity [3].

Crystallography and Solid-State Formulation Studies

The well-defined crystal structure of 2,6-dioxopiperidine-4-carboxylic acid (monoclinic C2, a = 20.2528 Å, b = 6.7254 Å, c = 10.6748 Å, β = 94.699°) provides a reliable reference for solid-state characterization, co-crystal screening, and polymorphism studies [4]. Formulation scientists can leverage this structural data to predict dissolution behavior and mechanical properties, which differ from the 3-carboxylic acid regioisomer due to distinct hydrogen-bonding networks.

Analytical Reference Standard and Method Development

The availability of authenticated ¹H NMR, FTIR, and Raman spectra, combined with calculated LogP (-0.5474) and PSA (83.47 Ų) values, makes the 4-carboxylic acid isomer an ideal reference standard for developing chromatographic and spectroscopic methods to distinguish it from the 3-isomer and related impurities [5]. Quality control laboratories can utilize these reference data to confirm the identity and purity of incoming materials.

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